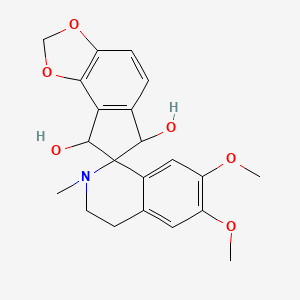
13-Epiyenhusomine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Epiyenhusomine is a phytochemical compound classified under the category of tetrahydroisoquinolines. It is a type of isoquinoline alkaloid, which is a subclass of tyrosine alkaloids. This compound is known for its presence in certain medicinal plants and has been studied for its potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Epiyenhusomine involves several steps, typically starting with the precursor compounds that undergo a series of chemical reactions. The exact synthetic route can vary, but it generally includes steps such as cyclization, reduction, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency in production .
化学反応の分析
Types of Reactions: 13-Epiyenhusomine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Chemistry: It is used as a model compound for studying the reactivity and synthesis of isoquinoline alkaloids.
Biology: Research has explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studies have investigated its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 13-Epiyenhusomine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the effects being studied .
類似化合物との比較
13-Epiyenhusomine: Known for its unique structural features and biological activities.
Yenhusomine: A closely related compound with similar structural characteristics but potentially different biological properties.
Other Isoquinoline Alkaloids: Compounds such as berberine and palmatine, which share the isoquinoline scaffold but have distinct functional groups and activities.
Uniqueness: this compound stands out due to its specific structural configuration and the unique set of biological activities it exhibits. Its distinct functional groups and molecular interactions contribute to its unique properties compared to other similar compounds .
特性
CAS番号 |
59654-07-8 |
|---|---|
分子式 |
C21H23NO6 |
分子量 |
385.4 g/mol |
IUPAC名 |
6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-6',8'-diol |
InChI |
InChI=1S/C21H23NO6/c1-22-7-6-11-8-15(25-2)16(26-3)9-13(11)21(22)19(23)12-4-5-14-18(28-10-27-14)17(12)20(21)24/h4-5,8-9,19-20,23-24H,6-7,10H2,1-3H3 |
InChIキー |
GBRMPBIZRSWCMZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C=C2C13C(C4=C(C3O)C5=C(C=C4)OCO5)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


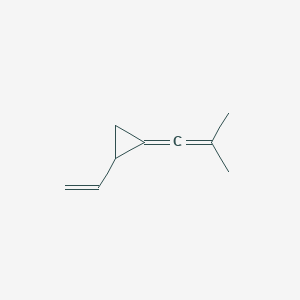
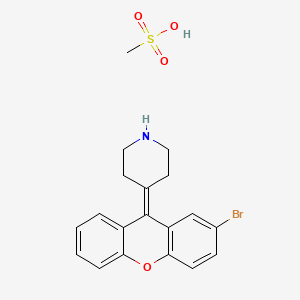
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)
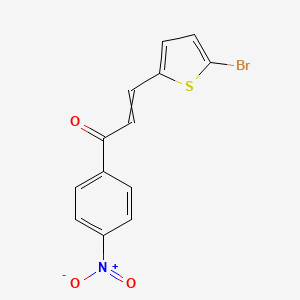
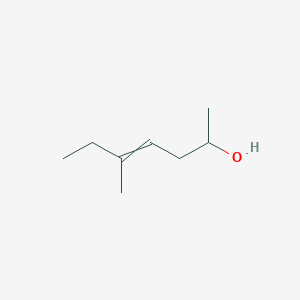

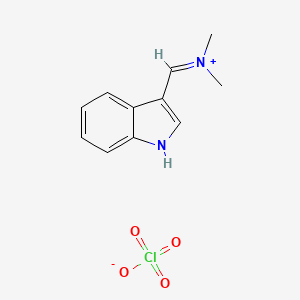
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
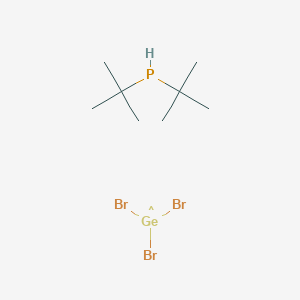

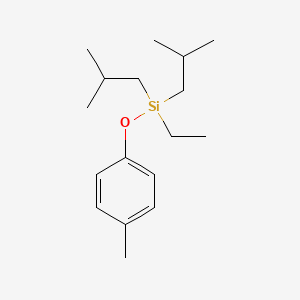

![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
